REACTION_CXSMILES
|
CN(/[CH:4]=[CH:5]/[C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)=O)C.[N+]([O-])(O)=O.[CH2:18]([O:20][C:21](=[O:33])[C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[C:24]([NH:29][C:30]([NH2:32])=[NH:31])[CH:23]=1)[CH3:19].[N+]([O-])(O)=O.C(OC(=O)C1C=CC(NC(N)=N)=CC=1)C>>[CH2:18]([O:20][C:21](=[O:33])[C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[C:24]([NH:29][C:30]2[N:32]=[C:6]([C:8]3[CH:13]=[N:12][CH:11]=[CH:10][N:9]=3)[CH:5]=[CH:4][N:31]=2)[CH:23]=1)[CH3:19] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)/C=C/C(=O)C1=NC=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].C(C)OC(C1=CC(=C(C=C1)C)NC(=N)N)=O
|
Name
|
3-dimethylamino-1-pyridin-3-yl-propenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-guanidino-benzoic acid ethyl ester nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-].C(C)OC(C1=CC=C(C=C1)NC(=N)N)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to Preparation 8
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C=C1)C)NC1=NC=CC(=N1)C1=NC=CN=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |